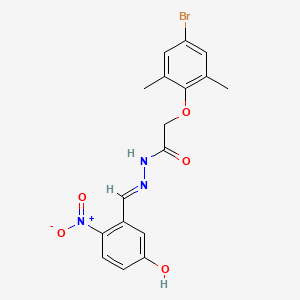

![molecular formula C17H15Cl2N3O4S B5539581 N-(2,3-dichlorophenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5539581.png)

N-(2,3-dichlorophenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Synthesis of related methanesulfonamide derivatives often involves reactions of dichloroquinoxaline with substituted arylsulfonamides, demonstrating the possibility of nucleophilic substitution of the halogen upon treatment with O- and N-nucleophiles. For instance, methods for synthesizing N-(3-chloro-2-quinoxalyl)sulfonamides have been developed, which involve the reaction of 2,3-dichloroquinoxaline with substituted arylsulfonamides, leading to the formation of amide tautomers as established through IR spectra analyses (Litvinenko, Savich, & Bobrovnik, 1994).

Molecular Structure Analysis

Molecular structure analysis of methanesulfonamide derivatives reveals specific conformational characteristics. For example, studies on various N-(dichlorophenyl)methanesulfonamides show differences in the conformation of the N—H bond relative to chloro substituents, impacting the compound's geometry and hydrogen bonding capabilities, which in turn affects its molecular packing and structural stability (Gowda, Foro, & Fuess, 2007).

Chemical Reactions and Properties

Reactivity studies of sulfonamides highlight the potential for various chemical reactions, including alkylation leading to N-methyl-N-(3-chloro-2-quinoxalyl)arylsulfonamides. This demonstrates the compounds' versatility in undergoing nucleophilic substitution reactions, essential for synthetic chemistry applications (Litvinenko, Savich, & Bobrovnik, 1994).

Scientific Research Applications

Molecular Structure Analysis

- Structural Conformation : Studies on similar compounds, such as N-(2,3-Dichlorophenyl)methanesulfonamide and N-(3,4-Dichlorophenyl)methanesulfonamide, focus on the conformation of the N—H bond and its relation to the ortho- and meta-chloro substituents. These analyses provide insights into the molecule's geometric parameters, including bond and torsion angles, which are crucial for understanding the compound's reactivity and interaction with biological targets (Gowda, Foro, & Fuess, 2007).

Biochemical Applications

- Inhibition of Methionine Aminopeptidase : Quinolinyl sulfonamides, closely related in structure to the query compound, have been identified as potent inhibitors of the methionine aminopeptidase enzyme. This enzyme is essential for the growth and development of many organisms, and its inhibition by sulfonamide derivatives highlights potential applications in developing antibacterial and anticancer agents (Huang et al., 2006).

Catalysis and Environmental Applications

- Conversion of CO2 to Methane : Research on rhenium tricarbonyl complexes coordinated by quinoline derivatives demonstrated the catalytic conversion of CO2 to methane, albeit with low efficiency. This suggests potential applications in carbon capture and conversion strategies, where derivatives of the compound might play a role in developing new catalysts (Nganga et al., 2021).

Corrosion Inhibition

- Protection of Mild Steel : Quinoxalinyl-dihydropyrazolyl-phenyl-methanesulfonamides, which share functional groups with the query compound, have been studied for their ability to inhibit corrosion of mild steel in acidic environments. These compounds form protective films on the steel surface, suggesting potential applications in materials science and engineering to prevent corrosion (Olasunkanmi et al., 2016).

properties

IUPAC Name |

N-(2,3-dichlorophenyl)-N-[2-oxo-2-(3-oxo-2,4-dihydroquinoxalin-1-yl)ethyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15Cl2N3O4S/c1-27(25,26)22(14-8-4-5-11(18)17(14)19)10-16(24)21-9-15(23)20-12-6-2-3-7-13(12)21/h2-8H,9-10H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDTGKFDECBEZGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N(CC(=O)N1CC(=O)NC2=CC=CC=C21)C3=C(C(=CC=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15Cl2N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,3-dichlorophenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]methanesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{4-methyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}-1-(propoxyacetyl)piperidine](/img/structure/B5539513.png)

![N-({1-[2-(3-ethyl-5-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5539516.png)

![3,4,4-trimethyl-1-thieno[2,3-d]pyrimidin-4-ylpyrrolidin-3-ol](/img/structure/B5539524.png)

![4-[2-(methylthio)-1H-benzimidazol-1-yl]butanoic acid](/img/structure/B5539532.png)

![(3S)-N,N-dimethyl-1-[(4-phenyl-1,3-thiazol-2-yl)methyl]azepan-3-amine](/img/structure/B5539542.png)

![2-[(4-chlorophenyl)thio]-N'-[4-(3-thietanyloxy)benzylidene]acetohydrazide](/img/structure/B5539543.png)

![N-[1-methyl-4-(pyridin-3-yloxy)-1H-indazol-3-yl]-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide](/img/structure/B5539547.png)

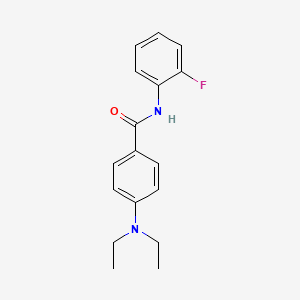

![4-fluoro-N-{[(2,4,6-trimethylpyridin-3-yl)amino]carbonyl}benzamide](/img/structure/B5539582.png)

![(3S*,4R*)-4-(2-methylphenyl)-1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)pyrrolidine-3-carboxylic acid](/img/structure/B5539597.png)

![3-[2-(dipropylamino)-2-oxoethyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5539605.png)